molecular formula C13H18N2O3 B2679051 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine CAS No. 2034273-70-4

2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B2679051
CAS No.: 2034273-70-4
M. Wt: 250.298
InChI Key: DCYZTJQGAFXYHD-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a 2-(2-methoxyethoxy) group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with pyrrolidine-1-carboxylic acid under basic conditions to form the intermediate product. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the methoxyethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)-4-(piperidine-1-carbonyl)pyridine
  • 2-(2-Methoxyethoxy)-4-(morpholine-1-carbonyl)pyridine
  • 2-(2-Methoxyethoxy)-4-(pyrrolidine-1-carbonyl)quinoline

Uniqueness

Compared to similar compounds, 2-(2-methoxyethoxy)-4-(pyrrolidine-1-carbonyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyrrolidine-1-carbonyl group and the 2-(2-methoxyethoxy) group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-8-9-18-12-10-11(4-5-14-12)13(16)15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYZTJQGAFXYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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